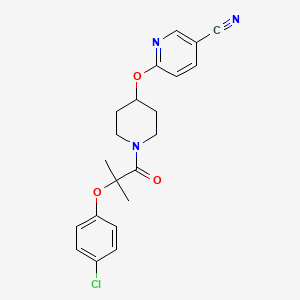
6-((1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)oxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While I couldn’t find the specific synthesis process for your compound, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules1. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans1.Molecular Structure Analysis
The compound you mentioned seems to contain a pyridine ring, a piperidine ring, and a chlorophenoxy group. These groups are common in many bioactive molecules and pharmaceuticals.Chemical Reactions Analysis
The specific chemical reactions involving your compound are not available in the literature I have access to. However, pyridine derivatives are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions with electrophiles at the nitrogen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As your compound seems to be a complex organic molecule, it would likely have properties typical of such compounds, including a relatively high melting point and low solubility in water.Scientific Research Applications
Agrochemical Formulations
6-((1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)oxy)nicotinonitrile is structurally related to a class of chemicals used in agrochemical formulations. Research has shown that similar compounds like 2-methyl-4-chloro-phenoxyacetic acid (MCP) and 2,4-dichlorophenoxyacetic acid (2,4-D) have been analyzed for their dioxin impurities in historic Japanese agrochemical formulations (Masunaga, Takasuga, & Nakanishi, 2001).
Synthesis of Antiproliferative Compounds
This compound is also related to the synthesis of antiproliferative agents. A study on the synthesis of 6-indolypyridine-3-carbonitrilile derivatives, which are structurally similar, demonstrated significant antiproliferative activity against various cancer cell lines, indicating potential for cancer therapy research (El-Sayed et al., 2014).
Development of Green Chemistry and Organic Methodology
Another aspect of its application is in the development of green chemistry and organic methodology. Compounds with similar structures, such as piperidines, are pivotal in creating fully functionalized six-membered oxygen/nitrogen heterocycles. These developments have significant implications for sustainable and safe organic synthesis (Liang, Guo, & Tong, 2022).
Antimicrobial Agents for the Plastic Industry
The compound's derivatives have been researched for use as antimicrobial agents in the plastic industry. Synthesized biocidal compounds with similar structures have shown promise against bacteria like E. coli and S. epidermidis, indicating its potential in enhancing the antimicrobial properties of plastics (Zaiton et al., 2018).
Study of Reactivity with Ascorbic Acid
In a study related to the reactivity of nitroxyl radicals with ascorbic acid, derivatives of this compound, particularly piperidine nitroxyl radicals, showed varied reactivities. This research contributes to understanding antioxidants and radical polymerizers (Kinoshita et al., 2009).
Safety And Hazards
Without specific studies on the compound, it’s hard to provide accurate information on its safety and hazards. However, like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and environmental release.
Future Directions
The future directions for research on this compound would likely depend on its biological activity and potential applications. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail.
Please note that this information is based on general knowledge and similar compounds, and may not accurately represent the specific compound you’re interested in. For detailed and accurate information, specific studies and analyses would need to be conducted.
properties
IUPAC Name |
6-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-21(2,28-18-6-4-16(22)5-7-18)20(26)25-11-9-17(10-12-25)27-19-8-3-15(13-23)14-24-19/h3-8,14,17H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDWRYLNKZFDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)OC2=NC=C(C=C2)C#N)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)oxy)nicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

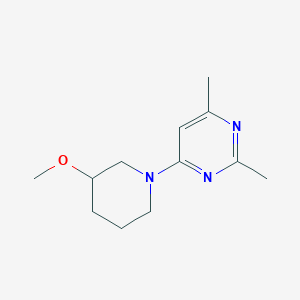
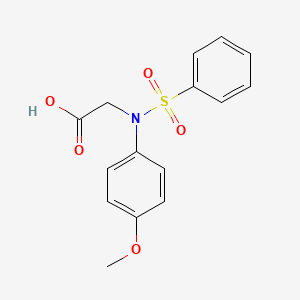
![5-[1-(dimethylamino)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2865906.png)
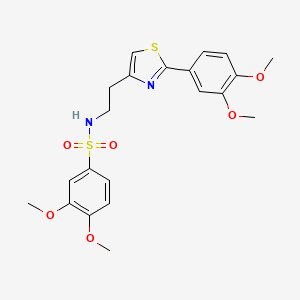
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2865911.png)
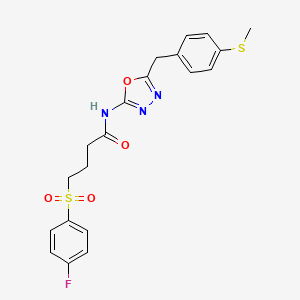
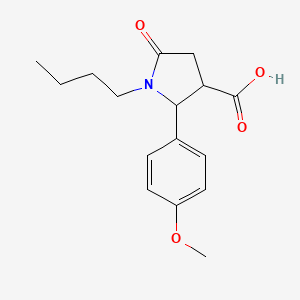
![N-isopentyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2865916.png)
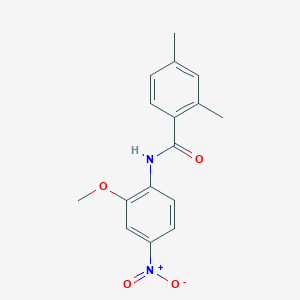
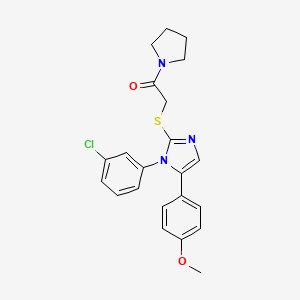
![4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2865920.png)
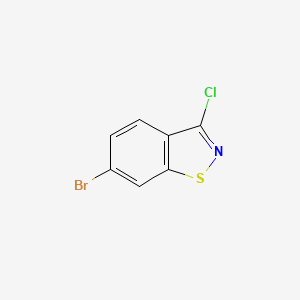
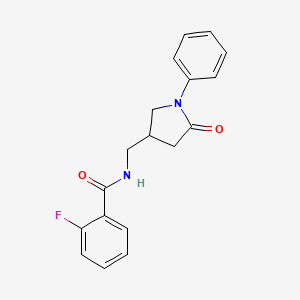
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2865926.png)